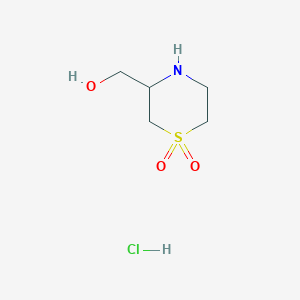

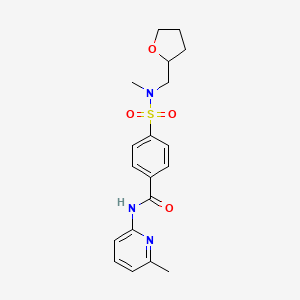

3-(Hydroxymethyl)-1lambda6-thiomorpholine-1,1-dione hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The closest match I found is 3-Hydroxy-2-(hydroxymethyl)pyridine hydrochloride . It’s a laboratory chemical and is not recommended for food, drug, pesticide, or biocidal product use .

Molecular Structure Analysis

The molecular formula of 3-Hydroxy-2-(hydroxymethyl)pyridine hydrochloride is C6H7NO2·HCl .

Chemical Reactions Analysis

While specific chemical reactions involving “3-(Hydroxymethyl)-1lambda6-thiomorpholine-1,1-dione hydrochloride” are not available, there are studies on the catalytic protodeboronation of alkyl boronic esters .

Applications De Recherche Scientifique

Synthesis and Crystallography

A key area of research involving derivatives of thiomorpholine, such as 3-(Hydroxymethyl)-1lambda6-thiomorpholine-1,1-dione hydrochloride, is in the synthesis of novel compounds and their structural analysis. For instance, studies have focused on synthesizing various thiomorpholine derivatives and analyzing their structures using techniques like X-ray crystallography. These studies have explored the challenges and successes in the synthesis of S-containing morpholine and thiomorpholine derivatives, contributing valuable insights into the structural aspects of these compounds (Mawad et al., 2010).

Poly(dopamine) Structure Elucidation

Another area of interest is the analysis and elucidation of polymer structures using derivatives of thiomorpholine. Research has been conducted on polymers like poly(dopamine), where compounds such as 3-hydroxytyramine hydrochloride have been utilized as initiators in polymerization processes. The structure of such polymers is then analyzed using solid-state spectroscopic and crystallographic techniques, providing insights into the supramolecular arrangement and interactions within these materials (Dreyer et al., 2012).

Cycloaddition Reactions and Derivatives Synthesis

Cycloaddition reactions involving aza-oxyallyl cations with diols to construct thiomorpholinones have been a subject of study. This research area focuses on developing efficient methods to synthesize thiomorpholin-3-one derivatives under mild conditions, highlighting the versatility of thiomorpholine derivatives in the synthesis of complex heterocyclic compounds (Xie et al., 2020).

Building Blocks in Medicinal Chemistry

Thiomorpholine derivatives serve as important building blocks in medicinal chemistry. Research has been done on synthesizing novel bicyclic thiomorpholine compounds that could serve as potential components in drug development. These studies are crucial in expanding the chemical space available for the development of new therapeutics (Walker & Rogier, 2013).

Antimicrobial Activity of Derivatives

There has also been research into the antimicrobial activity of thiomorpholine derivatives. This includes the synthesis of specific derivatives and their subsequent testing against various microbial strains, thus contributing to the search for new antimicrobial agents (Kardile & Kalyane, 2010).

Safety and Hazards

Mécanisme D'action

Target of Action

It shares structural similarities with tris or tris(hydroxymethyl)aminomethane, also known as tromethamine or tham . Tris is extensively used in biochemistry and molecular biology as a component of buffer solutions . It contains a primary amine and thus undergoes the reactions associated with typical amines .

Mode of Action

Tris undergoes reactions associated with typical amines, such as condensations with aldehydes . It also complexes with metal ions in solution .

Biochemical Pathways

Tris, a structurally similar compound, is used as a component of buffer solutions in various biochemical pathways, especially for solutions of nucleic acids .

Pharmacokinetics

It’s worth noting that tris, a structurally similar compound, is water-soluble , which could potentially influence the bioavailability of this compound.

Result of Action

Tris, a structurally similar compound, is used in medicine for its properties as a buffer for the treatment of severe metabolic acidosis in specific circumstances .

Action Environment

The ph of a tris buffer can vary with temperature , which could potentially influence the action of this compound.

Propriétés

IUPAC Name |

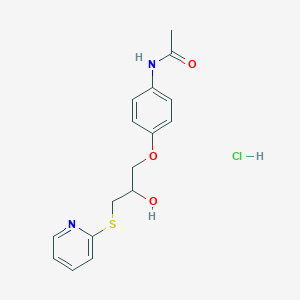

(1,1-dioxo-1,4-thiazinan-3-yl)methanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3S.ClH/c7-3-5-4-10(8,9)2-1-6-5;/h5-7H,1-4H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOYMVEXPUQFRQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC(N1)CO.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

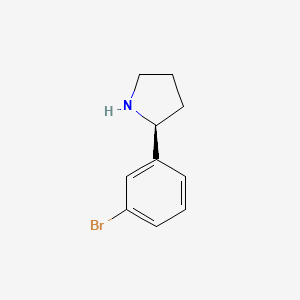

![3-[(4-Bromobenzyl)amino]-1-propanol hydrochloride](/img/structure/B2507307.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-3-methoxy-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2507315.png)

![2-bromo-5-methoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide](/img/structure/B2507318.png)

![2-[(2-Fluorophenyl)methyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2507321.png)

![Racemic-(4aS,6S,7aS)-4-tert-butyl 6-ethyl hexahydrocyclopenta[b][1,4]oxazine-4,6(4aH)-dicarboxylate](/img/no-structure.png)

![5-((4-Methoxyphenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2507328.png)